

# Functional Comparison of CLE25 Peptides Across Plant Species: A Guide for Researchers

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## Compound of Interest

Compound Name: CLE25 Peptide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of the **CLE25 peptide** in *Arabidopsis thaliana*, *Salvia miltiorrhiza*, and *Gossypium hirsutum* (cotton). The information is supported by experimental data, detailed methodologies, and signaling pathway diagrams.

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating a variety of developmental processes and responses to environmental stimuli<sup>[1][2]</sup>. Among these, the **CLE25 peptide** has emerged as a key player in stress response, particularly in managing drought conditions. While its role is conserved across different plant species, notable functional divergences exist, presenting opportunities for targeted research and development in crop improvement.

## Quantitative Functional Comparison of CLE25

The functional effects of CLE25 have been quantitatively assessed in several plant species, primarily focusing on drought tolerance and its physiological impacts.

Plant Species	Assay	Treatment	Result	Reference
Gossypium hirsutum (Cotton)	Drought Survival Rate	Exogenous application of 10 $\mu$ M GhCLE25p after 5 days of drought	Increased survival rate compared to mock-treated plants.[2]	[2]
Plant Height	Silencing of GhCLE25	Increased plant height compared to control plants. [2]	[2]	
Fresh Weight	Silencing of GhCLE25	Increased fresh weight compared to control plants. [2]	[2]	
Physiological Parameters (POD, SOD, CAT activity, MDA content)	Exogenous application of CLE25p during drought	Enhanced POD, SOD, and CAT activity; reduced MDA content, indicating enhanced drought tolerance.[2]	[2]	
Arabidopsis thaliana	Stomatal Closure	Incubation of roots with CLE25 peptide solution	Time-dependent decrease in stomatal aperture.[3]	[3]
Incubation of detached leaves with varying concentrations of CLE25 peptide	Dose-dependent decrease in stomatal aperture, with significant effects at 10 nM, 100 nM, and 1,000 nM.[3]	[3]		

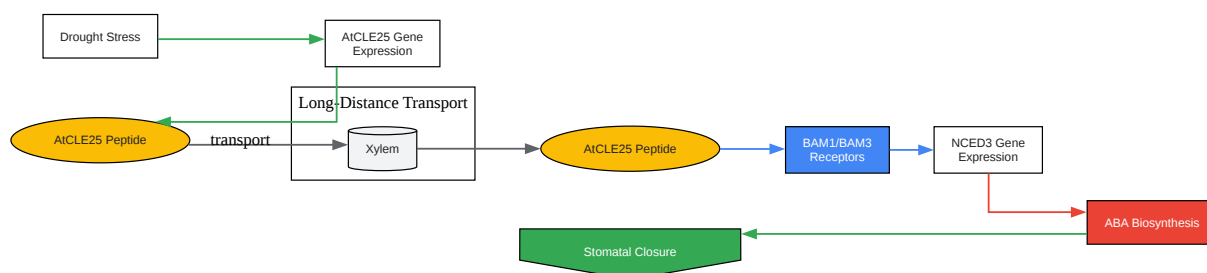
Salvia miltiorrhiza	Leaf Senescence	Overexpression of SmCLE25 in Arabidopsis and treatment with 1 $\mu$ M ABA	Delayed ABA-induced senescence compared to wild-type.[4]	[4]
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## Signaling Pathways of CLE25

The CLE25 signaling pathway shows both conservation and species-specific adaptations. In Arabidopsis, CLE25 perception is mediated by receptor-like kinases, initiating a cascade that leads to abscisic acid (ABA) biosynthesis and subsequent stomatal closure. In *Salvia miltiorrhiza*, an ABA-independent pathway for stress tolerance and senescence has been observed.

## Arabidopsis thaliana CLE25 Signaling in Drought Stress

Under drought conditions, AtCLE25 expression is induced in the roots. The resulting peptide acts as a long-distance signal, traveling to the leaves where it is perceived by BARELY ANY MERISTEM (BAM) receptors, specifically BAM1 and BAM3[4][5]. This interaction activates the expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in ABA biosynthesis[4][6]. The increased ABA levels then trigger stomatal closure to conserve water[4][7].

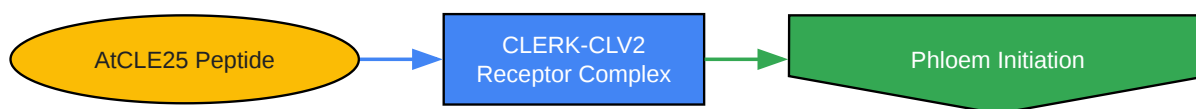


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CLE25 signaling in *Arabidopsis* under drought.

## ***Arabidopsis thaliana* CLE25 Signaling in Phloem Development**

CLE25 also plays a role in vascular development, specifically in the initiation of the phloem. This signaling is mediated by a different receptor complex, consisting of the CLE-RESISTANT RECEPTOR KINASE (CLERK) and the CLAVATA2 (CLV2) receptor-like protein[8][9]. Knockout of CLE25 leads to a delay in the formation of protophloem[8].

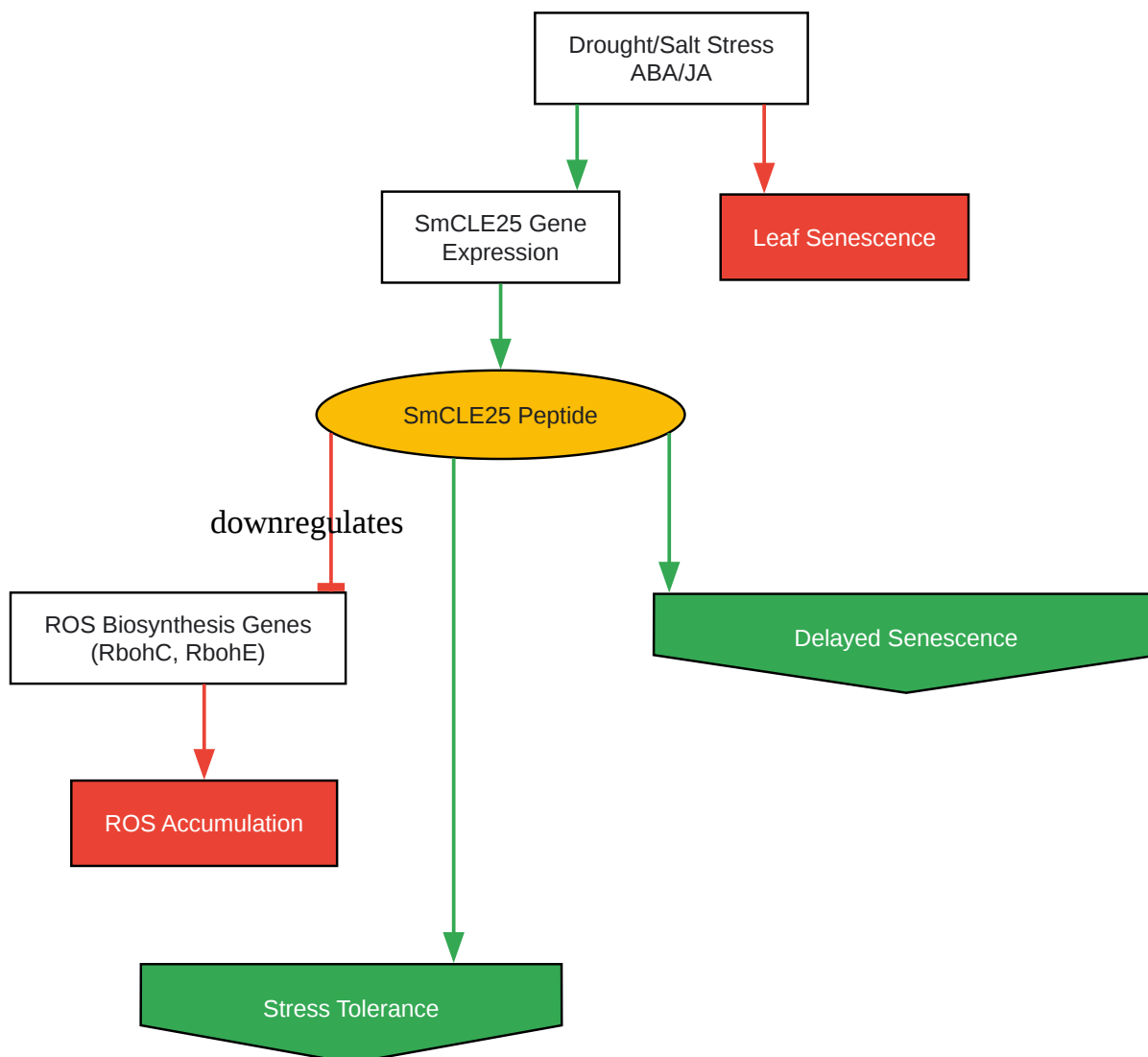


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CLE25 signaling in *Arabidopsis* phloem initiation.

## ***Salvia miltiorrhiza* CLE25 Signaling in Stress Response and Senescence**

In *Salvia miltiorrhiza*, SmCLE25 is involved in tolerance to salt and drought stress and also delays leaf senescence. This function appears to be distinct from the ABA-dependent pathway in *Arabidopsis*. Overexpression of SmCLE25 in *Arabidopsis* leads to enhanced drought resistance and delayed senescence, even in the presence of ABA[4]. Mechanistically, SmCLE25 reduces the accumulation of reactive oxygen species (ROS) by downregulating ROS biosynthesis-related genes[4].



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SmCLE25 signaling in *Salvia miltiorrhiza*.

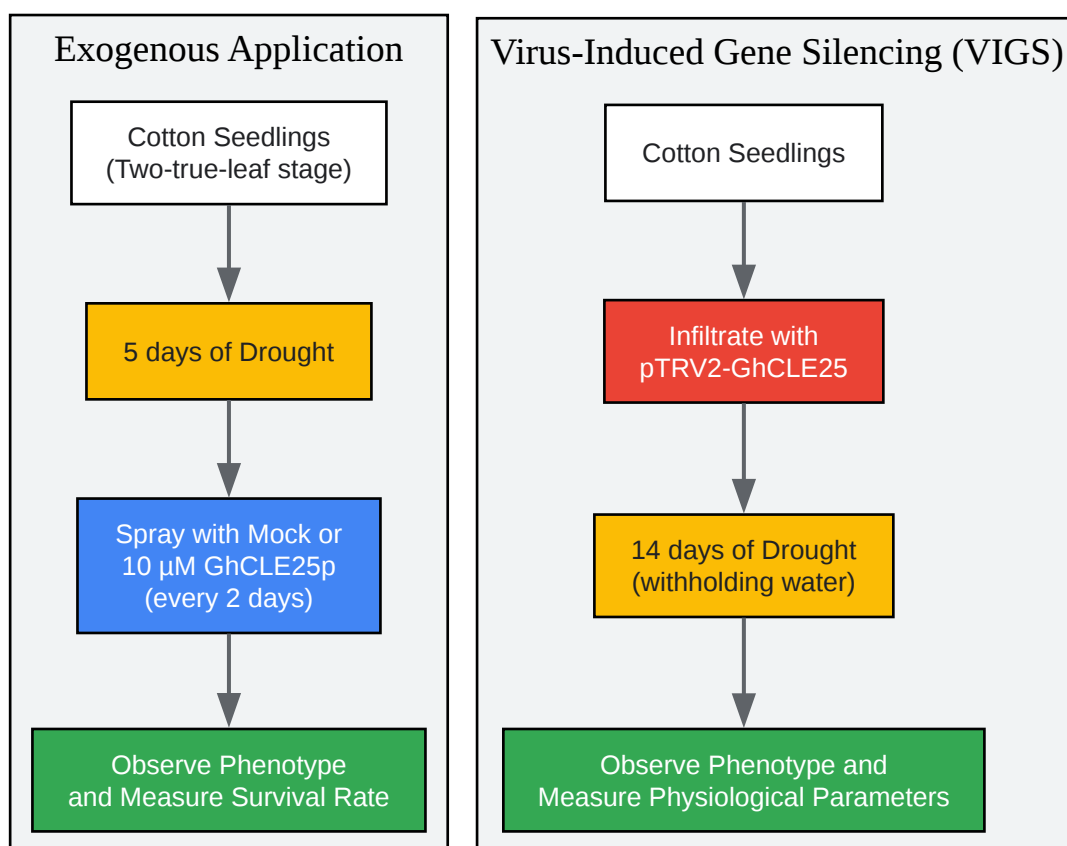
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of CLE25 function.

### Drought Tolerance Assay in Cotton (*Gossypium hirsutum*)

This protocol is based on the methods described for assessing the role of GhCLE25 in drought tolerance<sup>[2]</sup>.

- **Plant Material and Growth:** Upland cotton (TM-1) seedlings are grown in a greenhouse under controlled conditions (60-65% humidity, 16h light/8h dark cycle at 28°C/25°C).
- **Drought Treatment:** For experiments involving exogenous peptide application, two-true-leaf stage plants are subjected to natural drought for 5 days. Subsequently, the leaves are sprayed with either a mock solution (water) or a 10 µM solution of synthetic GhCLE25p every two days.
- **Virus-Induced Gene Silencing (VIGS):** To assess the effect of GhCLE25 knockdown, a VIGS approach is used. A target sequence from the GhCLE25 coding sequence is cloned into a pTRV2 vector. *Agrobacterium tumefaciens* containing the construct is infiltrated into cotton cotyledons. Silenced plants are then subjected to natural drought by withholding water for 14 days.
- **Data Collection and Analysis:** Phenotypic changes are observed and photographed. Survival rates are calculated after a re-watering period. Physiological parameters such as peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT) activity, as well as malondialdehyde (MDA) content, are measured from leaf samples to quantify oxidative stress.



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Workflow for drought tolerance assays in cotton.

## Stomatal Closure Assay in *Arabidopsis thaliana*

This protocol is adapted from studies on the effect of AtCLE25 on stomatal aperture[3].

- Whole Plant Assay:
  - Grow *Arabidopsis* plants hydroponically.
  - Incubate the roots of whole plants in a solution containing the synthetic **CLE25 peptide**. A mock solution (e.g., 0.01% acetonitrile) is used as a control.
  - At specified time points (e.g., 1, 2, 3 hours), measure the stomatal aperture of epidermal peels from the leaves using a microscope and image analysis software.
- Detached Leaf Assay:

- Detach rosette leaves from well-watered Arabidopsis plants.
- Incubate the detached leaves in solutions with varying concentrations of the synthetic **CLE25 peptide** (e.g., 1 nM, 10 nM, 100 nM, 1,000 nM) for a fixed period (e.g., 3 hours).
- A mock solution is used as a control.
- Measure stomatal aperture as described above.
- Statistical Analysis: A one-way ANOVA followed by a Tukey-Kramer post hoc test is used to determine the statistical significance of the differences in stomatal aperture between treatments.

## Concluding Remarks

The **CLE25 peptide** demonstrates a conserved role in mediating drought stress responses across different plant species, primarily through its influence on phytohormone signaling. However, the discovery of an ABA-independent pathway in *Salvia miltiorrhiza* highlights the evolutionary diversification of this peptide's function. Further research into the downstream components of CLE25 signaling in various crop species could unveil novel targets for enhancing stress tolerance and improving agricultural productivity. The provided experimental frameworks serve as a foundation for such future investigations.

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